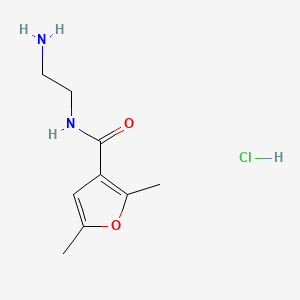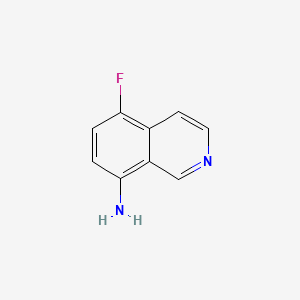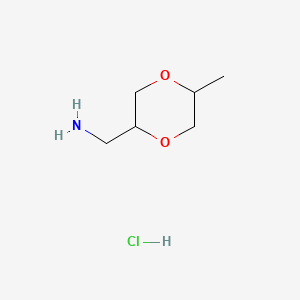
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of dioxane, a heterocyclic organic compound, and is characterized by the presence of a methanamine group attached to a methyl-substituted dioxane ring
Preparation Methods
The synthesis of 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1,4-dioxane and methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted dioxane derivatives and amine compounds.
Scientific Research Applications
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, making it of interest in the field of biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(2-methyl-1,4-dioxan-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical properties and reactivity.
®-(1,4-Dioxan-2-yl)methanamine hydrochloride: This enantiomeric compound has a different stereochemistry, which can influence its biological activity and interactions.
(1,4-Dioxan-2-yl)methanamine hydrochloride: A closely related compound with a similar dioxane ring structure but without the methyl substitution, leading to differences in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(5-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-3-9-6(2-7)4-8-5;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
DLYDKJWOQCMAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CO1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


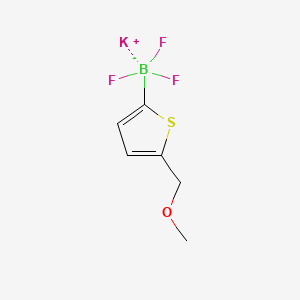
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
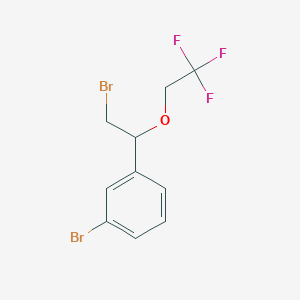
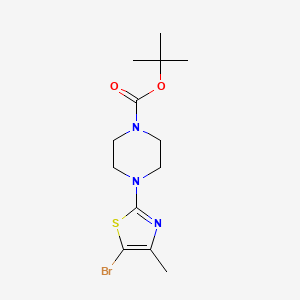
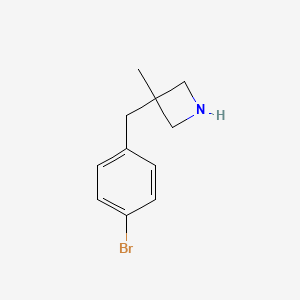
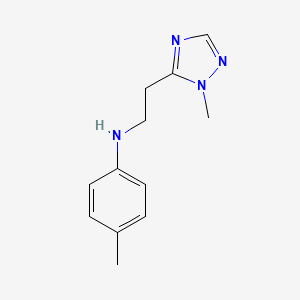
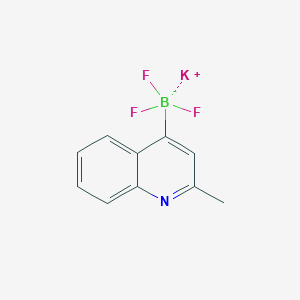
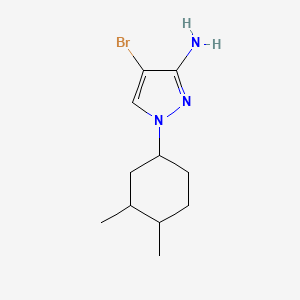

![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
